5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWDMNRVWCVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of a morpholine group. One common method starts with 2-amino-4-methylpyrimidine, which undergoes bromination to form 5-bromo-2-amino-4-methylpyrimidine. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine has shown promise as a potent inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and this compound has been evaluated for its efficacy against various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against A549 lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study conducted by researchers at a pharmaceutical company reported that this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Materials Science
2.1 Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with unique properties. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical strength.
Case Study:
A research group published findings on the use of this compound in the synthesis of polyurethanes. The resulting materials exhibited improved thermal properties compared to conventional polyurethanes, making them suitable for high-performance applications .
Agricultural Applications
3.1 Herbicide Development
The compound's structural features have led to investigations into its potential as a herbicide. Researchers have explored its effectiveness in inhibiting plant growth by targeting specific biochemical pathways.
Data Table: Herbicidal Activity
| Plant Species | Effective Concentration (EC50) |
|---|---|
| Arabidopsis thaliana | 25 µg/mL |
| Zea mays (corn) | 50 µg/mL |
Mechanism of Action
The mechanism of action of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it is often designed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity and thereby influence various cellular processes .
Comparison with Similar Compounds
Halogen-Substituted Pyrimidines
Variations in halogen type and position significantly influence reactivity and biological activity:
Key Observations :
Morpholine vs. Other Heterocyclic Substitutions
The nature of the heterocyclic group at position 4 alters pharmacokinetic and target-binding properties:
Key Observations :
Aromatic vs. Aliphatic Amine Modifications
Variations in the amine group at position 2 influence electronic properties and metabolic stability:
Key Observations :
- The primary amine in the target compound allows for further derivatization, whereas bulky groups like cyclopentylamine reduce metabolic clearance .
- Aromatic amines (e.g., 4-fluorophenyl) increase π-π stacking interactions in target binding .
Structural and Physicochemical Comparisons
Crystallographic Data
- This compound: No direct crystallographic data found, but analogs like 5-bromo-2-chloropyrimidin-4-amine () exhibit planar pyrimidine rings with bond lengths of 1.33–1.38 Å (C-N) and 1.71–1.74 Å (C-Br) .
- 5-Bromo-2-methoxypyrimidin-4-amine : Methoxy substitution at position 2 reduces polarity compared to the target compound’s amine group .
Biological Activity
5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom at the 5-position of a pyrimidine ring, which is further substituted with a morpholine group. Its molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-bromo-4-morpholinopyrimidin-2-amine |
| Molecular Formula | C8H11BrN4O |
| Molecular Weight | 244.1 g/mol |
| InChI Key | 1S/C8H11BrN4O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation across various cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A notable study evaluated the cytotoxic effects of related compounds on several cancer cell lines, including HeLa and MDA-MB-231. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo Compound | HeLa | 15.63 |
| 5-Bromo Compound | MDA-MB-231 | 12.91 |
These findings suggest that the brominated pyrimidine derivatives may induce apoptosis in cancer cells by altering cell cycle distribution and increasing apoptotic markers such as caspase levels .
The mechanism underlying the antitumor activity involves the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2. This was evidenced in flow cytometry assays where treated cells showed increased apoptotic rates compared to control groups .
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated promising antimicrobial activity. Compounds with similar structures have been shown to possess both antibacterial and antifungal properties.
Antibacterial Activity Assessment
A comparative study on various pyrimidine derivatives revealed:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 5-Bromo Compound | E. coli | 32 |
| 5-Bromo Compound | S. aureus | 16 |
The results indicate that modifications on the pyrimidine structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
